![molecular formula C13H10O3S B14354857 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione CAS No. 90396-07-9](/img/structure/B14354857.png)
2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of naphthothiopyrans, which are characterized by a fused ring system containing sulfur and oxygen atoms. The presence of these heteroatoms imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione typically involves multi-step organic reactions. One common method includes the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones, followed by photocyclization and subsequent aromatization . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to achieve efficient and cost-effective production. The process may also involve continuous flow reactors to enhance reaction rates and product consistency.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism by which 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Naphtho[1,2-b]benzofuran derivatives: These compounds share a similar fused ring system but differ in the heteroatoms present.
Benzothiadiazine-1,1-dioxide: This compound has a similar sulfur-containing ring but with different functional groups and properties.
Uniqueness: 2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione is unique due to its specific arrangement of sulfur and oxygen atoms within the fused ring system. This structural feature imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
90396-07-9 |
|---|---|
Molecular Formula |
C13H10O3S |
Molecular Weight |
246.28 g/mol |
IUPAC Name |
4,4-dioxo-2,3-dihydrobenzo[f]thiochromen-1-one |
InChI |
InChI=1S/C13H10O3S/c14-11-7-8-17(15,16)12-6-5-9-3-1-2-4-10(9)13(11)12/h1-6H,7-8H2 |
InChI Key |
FUVPSESXICVCQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=O)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)

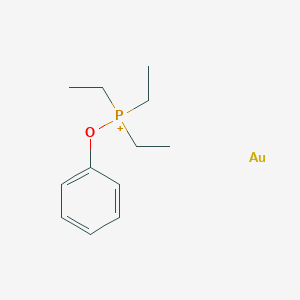
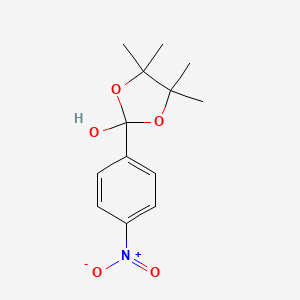
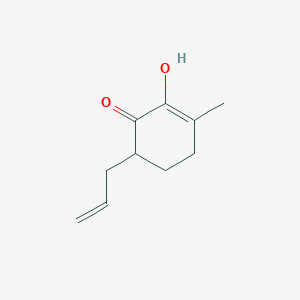

![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)
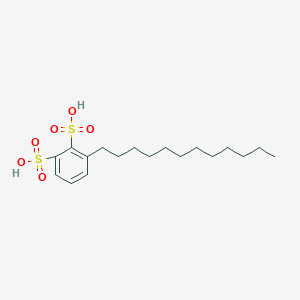

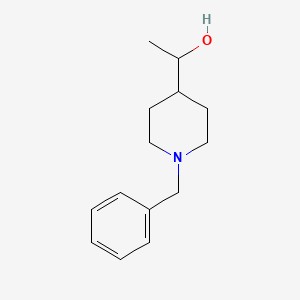
![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)

